6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile
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Overview
Description
6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2ClN3O and a molecular weight of 155.54 g/mol It is characterized by the presence of a chloro group, a carbonitrile group, and a dihydropyrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a chloro group and a nitrile group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amines, oxo compounds, and substituted pyrazines .
Scientific Research Applications
6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile: Similar structure with a fluorine atom instead of chlorine.
3-Chloro-6-hydroxypyrazine: Similar pyrazine ring with a hydroxyl group instead of an oxo group.
Uniqueness
6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its chloro and carbonitrile groups make it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
Molecular Formula |
C5H2ClN3O |
---|---|
Molecular Weight |
155.54 g/mol |
IUPAC Name |
5-chloro-2-oxo-1H-pyrazine-3-carbonitrile |
InChI |
InChI=1S/C5H2ClN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10) |
InChI Key |
NQQFCHRUOOLEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C#N)Cl |
Origin of Product |
United States |
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